![molecular formula C18H20N6O2S B2385065 5-amino-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 901024-46-2](/img/structure/B2385065.png)

5-amino-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

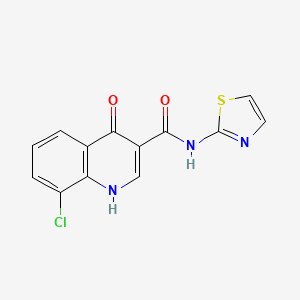

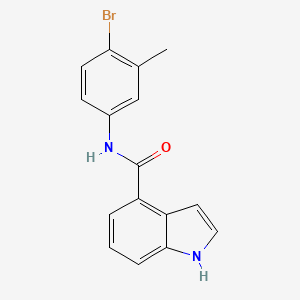

5-amino-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H20N6O2S and its molecular weight is 384.46. The purity is usually 95%.

BenchChem offers high-quality 5-amino-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Purine Synthesis: 5-aminoimidazoles serve as essential intermediates in the synthesis of purine and its derivatives . Purines are fundamental components of nucleic acids (DNA and RNA) and are involved in various biological processes.

Thiamin Synthesis: Thiamin (vitamin B1) is essential for energy metabolism. 5-aminoimidazoles contribute to the synthesis of thiamin and its derivatives .

Adenine Derivatives: Adenine, a key component of nucleotides, is synthesized from 5-aminoimidazoles . Adenine derivatives have diverse applications, including as antitumor drugs and enzyme inhibitors.

Bioactivity and Pharmaceuticals

Functionalized imidazoles, including 5-aminoimidazoles, exhibit a wide range of bioactivities:

Anti-Inflammatory Properties: Some 5-aminoimidazoles possess anti-inflammatory activity . These compounds may be explored further for potential therapeutic use.

Anti-Cancer Activity: Certain 5-aminoimidazole derivatives show promise as anti-cancer agents . Researchers continue to investigate their mechanisms of action and efficacy.

Anti-Viral Properties: Coformycin, an adenosine deaminase inhibitor with anticancer and antiviral properties, contains the 5-aminoimidazole motif . This highlights the compound’s potential in antiviral drug development.

Catalysis and Supramolecular Chemistry

Beyond pharmaceutical applications, 5-aminoimidazoles find utility in other areas:

Catalysis: Functionalized imidazoles, including 5-aminoimidazoles, serve as ligands or catalysts in various catalytic reactions . Their unique electronic properties make them valuable in synthetic transformations.

Supramolecular Chemistry: Researchers explore 5-aminoimidazoles as receptors in supramolecular chemistry . These compounds can form intricate host-guest complexes and contribute to molecular recognition.

Functional Materials and Polymers

- Raw Materials : 5-aminoimidazoles are used as raw materials in the synthesis of polymers . Their incorporation enhances the properties of the resulting materials.

Summary

Luo, J., Zhang, Y., Yan, Q., Yang, G., Zhang, Y., & Wang, H. (2023). NaH-promoted one-pot synthesis of 5-amidoimidazoles from arylamines, carbon disulfide, and isocyanides. Molecular Diversity, 27(1), 135–143. Link

Desai, N. C., Shah, D. R., & Patel, M. P. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1–11. Link

properties

IUPAC Name |

5-amino-1-[2-(4-ethylanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2S/c1-2-12-5-7-13(8-6-12)21-15(25)11-24-17(19)16(22-23-24)18(26)20-10-14-4-3-9-27-14/h3-9H,2,10-11,19H2,1H3,(H,20,26)(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCWDIMSMDKOIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2384986.png)

![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2384988.png)

![N,N-diethyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2384989.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2384993.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2384995.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2384996.png)

![2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2385003.png)